4-methoxy-1,1-dimethyl-1H-isoindole
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Overview
Description
4-methoxy-1,1-dimethyl-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The compound features a methoxy group at the 4-position and two methyl groups at the 1-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1,1-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoindole ring system. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1,1-dimethyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding isoindole-1,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Isoindole-1,3-diones.
Reduction: Reduced isoindole derivatives.
Substitution: Halogenated isoindole derivatives.
Scientific Research Applications
4-methoxy-1,1-dimethyl-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-methoxy-1,1-dimethyl-1H-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1H-isoindole: Lacks the two methyl groups at the 1-position, resulting in different chemical properties.
1,1-dimethyl-1H-isoindole: Lacks the methoxy group at the 4-position, affecting its reactivity and biological activity.
4-methoxy-1H-indole: Similar structure but with an indole ring system instead of isoindole, leading to different chemical behavior.
Uniqueness
4-methoxy-1,1-dimethyl-1H-isoindole is unique due to the presence of both the methoxy group and the two methyl groups, which influence its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-methoxy-1,1-dimethylisoindole |
InChI |
InChI=1S/C11H13NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-7H,1-3H3 |
InChI Key |
OTNSISQRAXHQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=N1)C(=CC=C2)OC)C |
Origin of Product |
United States |
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